molecular formula C18H19NO2 B3980674 N-(4-acetylphenyl)-3-phenylbutanamide

N-(4-acetylphenyl)-3-phenylbutanamide

Cat. No. B3980674
M. Wt: 281.3 g/mol
InChI Key: VDAXKHMDGUHBTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-acetylphenyl)-3-phenylbutanamide, also known as flurbiprofen, is a nonsteroidal anti-inflammatory drug (NSAID) that is commonly used to treat pain, inflammation, and fever. Flurbiprofen belongs to the propionic acid class of NSAIDs and is structurally similar to ibuprofen and naproxen.

Mechanism of Action

Flurbiprofen works by inhibiting the activity of cyclooxygenase (COX), an enzyme that is responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX, N-(4-acetylphenyl)-3-phenylbutanamide reduces the production of prostaglandins, which in turn reduces inflammation, pain, and fever.
Biochemical and Physiological Effects:
Flurbiprofen has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of cytokines and other inflammatory mediators. Flurbiprofen also has analgesic effects, as it reduces the perception of pain by blocking the transmission of pain signals in the nervous system. Additionally, this compound has antipyretic effects, as it reduces fever by acting on the hypothalamus, which regulates body temperature.

Advantages and Limitations for Lab Experiments

The use of N-(4-acetylphenyl)-3-phenylbutanamide in lab experiments has several advantages. It is readily available and relatively inexpensive compared to other NSAIDs. Flurbiprofen also has a long half-life, which allows for sustained effects over a longer period of time. However, there are also limitations to its use. Flurbiprofen has been shown to have cytotoxic effects on certain cell types, which may limit its use in certain experiments. Additionally, this compound may interfere with the activity of other enzymes and proteins, which may complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research on N-(4-acetylphenyl)-3-phenylbutanamide. One area of interest is its potential use in the treatment of Alzheimer's disease. Further studies are needed to determine the optimal dose and duration of treatment, as well as the potential side effects and long-term safety of this compound. Another area of interest is the development of new formulations of this compound that can enhance its bioavailability and efficacy. Finally, research is needed to better understand the mechanisms of action of this compound and its potential interactions with other enzymes and proteins.

Scientific Research Applications

Flurbiprofen has been extensively studied for its anti-inflammatory, analgesic, and antipyretic effects. It has been used in the treatment of various conditions such as rheumatoid arthritis, osteoarthritis, menstrual cramps, and postoperative pain. Flurbiprofen has also been investigated for its potential use in the prevention and treatment of Alzheimer's disease, as it has been shown to inhibit the formation of beta-amyloid plaques in the brain.

properties

IUPAC Name

N-(4-acetylphenyl)-3-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-13(15-6-4-3-5-7-15)12-18(21)19-17-10-8-16(9-11-17)14(2)20/h3-11,13H,12H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDAXKHMDGUHBTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)NC1=CC=C(C=C1)C(=O)C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-acetylphenyl)-3-phenylbutanamide
Reactant of Route 2
Reactant of Route 2
N-(4-acetylphenyl)-3-phenylbutanamide
Reactant of Route 3
Reactant of Route 3
N-(4-acetylphenyl)-3-phenylbutanamide
Reactant of Route 4
Reactant of Route 4
N-(4-acetylphenyl)-3-phenylbutanamide
Reactant of Route 5
N-(4-acetylphenyl)-3-phenylbutanamide
Reactant of Route 6
Reactant of Route 6
N-(4-acetylphenyl)-3-phenylbutanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.